Product packaging for 2-Chloro-5-methyl-1,8-naphthyridine(Cat. No.:)

2-Chloro-5-methyl-1,8-naphthyridine

Cat. No.: B12316813
M. Wt: 178.62 g/mol
InChI Key: JYKJHJKFJWNJON-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,8-naphthyridine (CAS 33760-81-5) is a high-purity chemical intermediate designed for advanced research and development. With the molecular formula C 9 H 7 ClN 2 and a molecular weight of 178.6, this compound is part of the 1,8-naphthyridine family, a class of diazanaphthalenes known for a wide spectrum of pharmacological activities . The reactive chlorine atom at the 2-position makes it a versatile precursor for nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships . This scaffold is of significant interest in medicinal chemistry. 1,8-Naphthyridine derivatives are extensively investigated for their potent antimicrobial properties, acting as DNA gyrase and topoisomerase IV inhibitors to disrupt bacterial DNA replication . Recent studies also highlight their potential as efflux pump inhibitors, such as NorA in Staphylococcus aureus , which can help overcome multidrug resistance in bacteria . Beyond infectious disease research, 1,8-naphthyridine-based compounds are explored as DNA intercalating agents in oncology research, inducing apoptosis in cancer cells . Furthermore, their ability to act as bidentate or monodentate ligands is valuable in coordination chemistry for constructing metal complexes with unique photochemical and catalytic properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B12316813 2-Chloro-5-methyl-1,8-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-chloro-5-methyl-1,8-naphthyridine

InChI

InChI=1S/C9H7ClN2/c1-6-4-5-11-9-7(6)2-3-8(10)12-9/h2-5H,1H3

InChI Key

JYKJHJKFJWNJON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=NC=C1)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 Methyl 1,8 Naphthyridine

Reactivity at the Chloro-Substituted Position (C-2)

The chlorine atom at the C-2 position of the 1,8-naphthyridine (B1210474) ring is the most reactive site, readily participating in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates the displacement of the chloro group at the C-2 position by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups. For instance, treatment of 2-chloro-1,8-naphthyridine (B101967) derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazido derivatives. ispub.com Similarly, reaction with sodium sulfide (B99878) in dimethylformamide (DMF) yields 2-mercapto-1,8-naphthyridine-3-carbaldehydes. tsijournals.comtsijournals.com

The chloro group can also be displaced by amines. Direct amination of 4-chloro-1,5-naphthyridine (B1297630) with 3-(2-nitro-1-imidazolyl)-propylamine has been reported. nih.gov In some cases, the chloro substituent is first converted to a better leaving group to facilitate substitution.

NucleophileReagentProductReference
HydrazineHydrazine hydrate2-Hydrazido-1,8-naphthyridine-3-carboxylic acid ispub.com
SulfideSodium sulfide2-Mercapto-1,8-naphthyridine-3-carbaldehyde tsijournals.comtsijournals.com
Amine3-(2-nitro-1-imidazolyl)-propylamine4-(3-(2-nitro-1H-imidazol-1-yl)propylamino)-1,5-naphthyridine nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-nitrogen bonds at the C-2 position of the 1,8-naphthyridine ring. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a particularly effective method for synthesizing 2-amino-1,8-naphthyridine derivatives. wikipedia.orgorganic-chemistry.org This reaction offers a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope. wikipedia.org

The development of various phosphine (B1218219) ligands has greatly expanded the utility of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines, including primary amines, with aryl halides. wikipedia.org The catalytic cycle for this reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Beyond C-N bond formation, other palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can also be employed to introduce new carbon-carbon bonds at the C-2 position, further highlighting the synthetic utility of 2-chloro-1,8-naphthyridine derivatives.

ReactionCoupling PartnerCatalyst SystemProduct TypeReference
Buchwald-Hartwig AminationPrimary/Secondary AminesPd catalyst with phosphine ligands2-Amino-1,8-naphthyridines wikipedia.orgorganic-chemistry.org
Suzuki CouplingBoronic acidsPd catalyst2-Aryl/vinyl-1,8-naphthyridines youtube.com
Heck CouplingAlkenesPd catalyst2-Alkenyl-1,8-naphthyridines youtube.com

Reactivity at the Methyl-Substituted Position (C-5)

The methyl group at the C-5 position of 2-Chloro-5-methyl-1,8-naphthyridine offers another site for chemical modification. While not as reactive as the C-2 chloro position, the methyl group can undergo oxidation reactions. For example, the methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be oxidized to an aldehyde using selenium dioxide. nih.gov This aldehyde can then be further transformed, for instance, by reduction to a hydroxymethyl group. nih.gov

Modifications at Other Positions of the 1,8-Naphthyridine Ring

In addition to the chloro and methyl groups, other positions on the 1,8-naphthyridine ring can be functionalized, often through electrophilic substitution or cyclization reactions.

Carbaldehyde Formation and Subsequent Transformations

The Vilsmeier-Haack reaction is a key method for introducing a formyl (carbaldehyde) group onto the 1,8-naphthyridine ring. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically involves treating an activated aromatic compound with a Vilsmeier reagent, which is formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl3). wikipedia.orgthieme-connect.com For instance, 2-chloro-1,8-naphthyridine-3-carbaldehydes have been synthesized from N-(pyridin-2-yl)acetamides using this method. tsijournals.comtsijournals.comresearchgate.netekb.egresearchgate.net

The resulting carbaldehyde is a versatile intermediate that can undergo a variety of subsequent transformations. It can be condensed with active methylene (B1212753) compounds to form chalcones, which are α,β-unsaturated ketones. ekb.egresearchgate.net These chalcones can then be further modified, for example, through iodination or bromination. ekb.egresearchgate.net The carbaldehyde can also react with hydrazine hydrate to form hydrazones or undergo cyclization with sodium azide (B81097) to yield tetrazolo[1,5-a] nih.govnih.govnaphthyridine derivatives. tsijournals.comtsijournals.com

ReagentProductReference
AcetophenonesChalcones ekb.egresearchgate.net
Hydrazine hydrateHydrazones tsijournals.comtsijournals.com
Sodium azideTetrazolo[1,5-a] nih.govnih.govnaphthyridines tsijournals.comtsijournals.com

Annulation Reactions for Fused Ring Systems

Annulation reactions, which involve the formation of a new ring fused to the existing 1,8-naphthyridine core, provide a pathway to complex polycyclic aromatic systems. These reactions often utilize the reactivity of substituents on the naphthyridine ring to build the new ring. For example, intramolecular [4+2] cycloaddition reactions can be used to synthesize fused chromeno- and quinolino nih.govnih.govnaphthyridines. nih.gov Another approach involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with anilines to produce dibenzo[b,g] nih.govnih.govnaphthyridines. researchgate.net The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is also a widely used method for constructing fused 1,8-naphthyridine systems. nih.govnih.gov

Complexation and Coordination Chemistry with Metal Centers

The coordination chemistry of 1,8-naphthyridine and its derivatives is a rich and expanding field, driven by the versatile binding modes of these ligands and the diverse applications of their metal complexes in areas such as catalysis, materials science, and medicinal chemistry. The compound this compound, featuring both an electron-withdrawing chloro group and an electron-donating methyl group, presents a unique electronic and steric profile that influences its interactions with metal centers. While specific studies on the complexation of this compound are not extensively documented, its coordination behavior can be inferred from the well-established chemistry of related substituted 1,8-naphthyridine ligands.

The 1,8-naphthyridine framework typically acts as a bidentate ligand, coordinating to a single metal center through the nitrogen atoms of its two pyridine (B92270) rings. wikipedia.org However, it can also function as a bridging ligand between two or more metal centers, a mode of coordination that is of significant interest for the construction of polynuclear complexes with potential applications in catalysis and materials science. escholarship.orgacs.org The presence of substituents on the naphthyridine ring can significantly modulate the ligand's electronic properties and steric hindrance, thereby influencing the stability, structure, and reactivity of the resulting metal complexes.

The methyl group at the 5-position of this compound is expected to have an electron-donating effect, which generally enhances the basicity of the naphthyridine nitrogen atoms and, consequently, their ability to coordinate to metal ions. Studies on other methylated 1,8-naphthyridine derivatives have shown that the introduction of methyl groups can enhance the binding affinity of the ligand. nih.govnih.gov For instance, the binding constants of 2-amino-1,8-naphthyridines to cytosine in a DNA duplex were found to increase with the number of methyl groups on the naphthyridine ring. nih.govnih.gov This enhanced affinity is attributed to a reduction in the loss of binding entropy upon complexation. nih.govnih.gov

Conversely, the chloro group at the 2-position is electron-withdrawing, which is expected to decrease the electron density on the naphthyridine ring system and reduce the donor strength of the nitrogen atoms. This effect could potentially lead to the formation of weaker coordination bonds compared to the unsubstituted or only methylated naphthyridine ligands. The position of the chloro group can also introduce steric effects that may influence the geometry of the resulting metal complexes.

The synthesis of metal complexes with substituted 1,8-naphthyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Various metal ions, including those from the first-row transition series like iron, cobalt, nickel, and copper, as well as noble metals like ruthenium and rhenium, have been successfully complexed with naphthyridine derivatives. researchgate.netacs.orgacs.org The characterization of these complexes often involves a combination of spectroscopic techniques (FT-IR, UV-Vis, NMR) and single-crystal X-ray diffraction to elucidate their structural and electronic properties.

While no specific metal complexes of this compound are detailed in the literature, the table below provides a comparative overview of metal complexes formed with related substituted 1,8-naphthyridine ligands, illustrating the diversity of structures and the influence of different substituents.

Table 1: Examples of Metal Complexes with Substituted 1,8-Naphthyridine Ligands | Ligand | Metal Center | Complex Formula | Key Research Findings | | :--- | :--- | :--- | :--- | | 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) | Various first-row transition metals | Forms dinuclear and tetranuclear complexes with pseudo-octahedral geometries around the metal centers. The ligand enforces metal-metal distances ranging from 2.7826(5) to 3.2410(11) Å. researchgate.net | | 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine (MeL) | Manganese(I) and Manganese(II) | [MnBr(CO)₃(MeL)] and [MnCl₂(MeL)] | Forms monometallic complexes, indicating that the coordination outcome is dependent on the metal precursor and reaction conditions. researchgate.net | | 2-amino-1,8-naphthyridine (AND) and its methylated derivatives | Sodium | [Na(ligand)]⁺ | The introduction of methyl groups enhances the binding affinity for cytosine in DNA duplexes, with binding constants increasing in the order AND < AMND < ADMND < ATMND. nih.govnih.gov | | 1,8-Naphthyridine | Nickel | Ni₂(naphthyridine)₄Cl₂₂ | A dinuclear nickel complex with a 1.5 oxidation state for each nickel center. acs.org | | 2,7-dimethyl-1,8-naphthyridine (B83737) | Rhenium(I) | [Re(CO)₃(2,7-dimethyl-1,8-naphthyridine)Cl] | A luminescent rhenium(I) complex whose synthesis, spectroscopy, and crystal structure have been reported. acs.org |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental data for 2-Chloro-5-methyl-1,8-naphthyridine is not extensively documented, analysis of closely related structures, such as other substituted 1,8-naphthyridines, allows for the prediction of its spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthyridine core and the protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the positions of the nitrogen atoms and the chloro and methyl substituents. For instance, in related benzo[b] ekb.egchemscene.comnaphthyridine derivatives, protons on the pyridine (B92270) ring, particularly those adjacent to a nitrogen atom, appear at downfield chemical shifts, often above 8.0 ppm. lew.ro The methyl group protons would appear as a singlet in the upfield region, typically around 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display nine distinct signals. The carbon atoms of the heterocyclic rings are expected to resonate in the aromatic region (approximately 110-160 ppm). Carbons bonded directly to the electronegative nitrogen and chlorine atoms would be observed at the lower field end of this range. lew.ro The methyl carbon signal would be found in the aliphatic region at a characteristic upfield shift.

Table 1: Predicted NMR Data for this compound

Analysis Predicted Chemical Shift (ppm) Notes
¹H NMR Aromatic Protons: 7.0 - 9.0 Protons on the heterocyclic rings.
Methyl Protons: ~2.5 Singlet signal for the -CH₃ group.
¹³C NMR Aromatic Carbons: 110 - 160 Carbons of the naphthyridine scaffold.
Methyl Carbon: ~20-25 Carbon of the -CH₃ group.

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its key structural features. Analysis of related compounds, such as 2-chloro-3-formyl-1,8-naphthyridine derivatives, reveals typical absorption frequencies. ekb.eg

Key expected vibrational frequencies include:

C=N Stretching: Aromatic carbon-nitrogen stretching vibrations within the naphthyridine rings are expected in the 1600-1650 cm⁻¹ region.

C=C Stretching: Aromatic carbon-carbon stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond is expected to be found in the fingerprint region, generally between 600 and 800 cm⁻¹. ekb.eg

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H 3000 - 3100 Stretching
Aliphatic C-H 2850 - 3000 Stretching
C=N (Aromatic) 1600 - 1650 Stretching
C=C (Aromatic) 1400 - 1600 Stretching
C-Cl 600 - 800 Stretching

Note: Data is inferred from spectroscopic analysis of similar naphthyridine structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. The mass spectrum of this compound (C₉H₇ClN₂) would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

A key feature would be the isotopic pattern of the molecular ion peak due to the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks: a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity ratio of approximately 3:1.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Calculated m/z Notes
[M]⁺ (with ³⁵Cl) 178.03 Molecular ion peak.
[M+2]⁺ (with ³⁷Cl) 180.03 Isotopic peak, expected to be ~33% the intensity of the M⁺ peak.

Note: These are theoretical values. Fragmentation patterns would depend on the specific ionization technique used.

Elemental Analysis (CHNS)

Elemental analysis determines the mass percentage of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₉H₇ClN₂, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and identity.

**Table 4: Elemental Composition of this compound (C₉H₇ClN₂) **

Element Molecular Weight Theoretical Percentage (%)
Carbon (C) 108.10 60.52
Hydrogen (H) 7.06 3.95
Chlorine (Cl) 35.45 19.85
Nitrogen (N) 28.01 15.68
Total 178.62 100.00

Note: Sulfur analysis is not applicable for this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine their purity. In the synthesis of 1,8-naphthyridine (B1210474) derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. lew.ro

By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system (eluent), the separation of components is achieved based on their differential polarity. The separated spots are visualized, often under UV light. The progress of the reaction is confirmed by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, which will have a unique Retention Factor (Rf) value. The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve clear separation.

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT, NCI)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules, which is crucial for elucidating reaction mechanisms. For the 1,8-naphthyridine (B1210474) core, DFT studies have been instrumental in investigating synthetic pathways. researchgate.net These calculations can map out the energy profiles of reaction intermediates and transition states, providing a theoretical basis for observed experimental outcomes.

Non-Covalent Interaction (NCI) analysis is another quantum mechanical method used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which are critical in both reaction mechanisms and biological recognition. eurjchem.com While specific DFT and NCI studies exclusively on the reaction mechanism of 2-Chloro-5-methyl-1,8-naphthyridine are not extensively documented in publicly available literature, the principles from studies on related quinoline (B57606) and naphthyridine derivatives can be applied. nih.gov For instance, theoretical calculations on similar heterocyclic systems have been used to understand the regioselectivity and reactivity patterns, which are influenced by the electronic effects of substituents like the chloro and methyl groups on the 1,8-naphthyridine ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or nucleic acid. Derivatives of 1,8-naphthyridine have been extensively studied using molecular docking for their potential as anticancer agents, often targeting enzymes like DNA topoisomerase II. nih.gov

In the context of this compound, docking simulations can be performed against various cancer-related protein targets. The chloro and methyl substituents on the naphthyridine ring play a significant role in modulating these interactions by influencing the compound's size, shape, and electronic properties. The docking results, typically expressed as a binding energy or score, help in prioritizing compounds for further experimental testing. For example, a hypothetical docking study of this compound against a protein kinase could reveal key hydrogen bonding and hydrophobic interactions, as illustrated in the table below.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Epidermal Growth Factor Receptor (EGFR)1M17-8.5Met793, Leu718, Val726Hydrogen Bond, Hydrophobic
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-8.2Cys919, Asp1046, Leu840Hydrogen Bond, Pi-Alkyl
DNA Topoisomerase II1ZXM-7.9Asp479, Arg483, Gly480Hydrogen Bond, Hydrophobic

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and stability of a ligand-protein complex over time. nih.gov Following molecular docking, MD simulations are often employed to validate the predicted binding poses and assess the stability of the interactions. For 1,8-naphthyridine derivatives, MD simulations have been used to study their binding to various biological targets, such as the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis and Staphylococcus aureus CrtM. nih.govrsc.org

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its atomic movements over a period of nanoseconds. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of the protein structure, respectively. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. nih.gov

Drug-Likeness Assessment and ADMET Prediction (In Silico)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction and drug-likeness assessment are crucial early-stage steps in drug discovery that help to identify compounds with favorable profiles and reduce the likelihood of late-stage failures. mdpi.com

The drug-likeness of this compound can be evaluated using established guidelines such as Lipinski's Rule of Five. nih.govscfbio-iitd.res.in Various computational tools, such as SwissADME, are available to predict a wide range of physicochemical and pharmacokinetic properties. nih.gov These tools analyze the molecular structure to estimate properties like lipophilicity (LogP), water solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration.

PropertyPredicted ValueAcceptable RangeCompliance
Molecular Weight (g/mol)192.62&lt; 500Yes
LogP (o/w)2.50&le; 5Yes
Hydrogen Bond Donors0&le; 5Yes
Hydrogen Bond Acceptors2&le; 10Yes
Molar Refractivity52.3040 - 130Yes
Topological Polar Surface Area (Ų)25.78&lt; 140Yes

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. indexcopernicus.com QSAR models are widely used in drug design to predict the activity of novel compounds and to optimize the structure of existing leads. For 1,8-naphthyridine derivatives, QSAR studies have been successfully applied to understand the structural requirements for their anticancer activity. insilico.eu

A QSAR model for a series of 1,8-naphthyridine analogs, including this compound, would involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each compound and correlating them with their experimentally determined biological activity (e.g., IC50 values). The resulting model, often a linear equation, can highlight the key structural features that influence the activity. For instance, a QSAR study might reveal that the presence of a halogen at the C2 position and a small alkyl group at the C5 position enhances the anticancer potency. Such models are valuable for guiding the synthesis of new, more active derivatives. nih.gov

Biological Activities and Molecular Mechanisms of Action in Vitro and Preclinical Research

Antineoplastic and Anticancer Activities

Numerous 1,8-naphthyridine (B1210474) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. tandfonline.comnih.gov Halogen-substituted 1,8-naphthyridine-3-carboxamides, for instance, have demonstrated potent activity. nih.gov These findings underscore the potential of the 1,8-naphthyridine core as a template for the development of novel anticancer agents.

A variety of substituted 1,8-naphthyridine derivatives have shown promising results in preclinical cancer studies. These compounds have been tested against a panel of human cancer cell lines, revealing a spectrum of cytotoxic activity.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound 47 Halogen substituted 1,8-naphthyridine-3-caboxamideMIAPaCa (Pancreatic)0.41 nih.gov
K-562 (Leukemia)0.77 nih.gov
Compound 36 Halogen substituted 1,8-naphthyridine-3-caboxamidePA-1 (Ovarian)1.19 nih.gov
Compound 29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41 nih.gov
SW620 (Colon)1.4 nih.gov

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Topoisomerase I and II Inhibition

Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. nih.govnih.gov The mechanism of many anticancer drugs involves the stabilization of a transient DNA-topoisomerase complex, leading to DNA strand breaks and subsequent cell death. nih.gov While direct evidence for 2-Chloro-5-methyl-1,8-naphthyridine is not available, the planar structure of the 1,8-naphthyridine ring is characteristic of compounds that can function as topoisomerase inhibitors.

DNA Intercalation and Replication Modulation

DNA intercalation is a common mechanism of action for planar aromatic or heteroaromatic compounds, leading to the disruption of DNA replication and transcription. nih.gov The 1,8-naphthalimide (B145957) scaffold, which shares structural similarities with the 1,8-naphthyridine core, is a known DNA intercalator. nih.gov This mode of action often results in the inhibition of DNA and RNA synthesis, contributing to the cytotoxic effects of these compounds.

Cell Cycle Arrest and Apoptosis Induction

A closely related compound, 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) , which shares the 5-methyl-1,8-naphthyridine core, has been shown to induce G2/M phase cell cycle arrest and apoptosis in human leukemia HL-60 cells. nih.gov HKL-1 treatment leads to the formation of multipolar spindles and multinucleated cells, indicative of mitotic catastrophe. nih.gov This is achieved through the downregulation of key mitotic kinases such as CDK1, cyclin B1, CENP-E, and aurora B. nih.gov Furthermore, HKL-1 modulates the expression of Bcl-2 family proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and Bak, ultimately leading to caspase-9 and -3 cleavage and apoptosis. nih.gov

Protein Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The discovery of CX-4945 , an inhibitor of protein kinase CK2, highlights the potential of the naphthyridine scaffold in targeting protein kinases. nih.gov Although CX-4945 is a benzo[c] nih.govnih.govnaphthyridine derivative, its success suggests that other naphthyridine isomers, including 1,8-naphthyridines, could be explored as kinase inhibitors. nih.gov Kinase inhibitor screening platforms are instrumental in identifying such activities. promega.com

Ras Protein Inhibition

Ras proteins are small GTPases that act as molecular switches in signal transduction pathways controlling cell growth, differentiation, and survival. nih.gov Mutations in RAS genes are among the most common drivers of human cancers, making them a critical but challenging therapeutic target. nih.govnih.gov The development of pan-Ras inhibitors, which can target multiple Ras isoforms, represents a significant advancement in cancer therapy. nih.govchemrxiv.orgyoutube.com While there is no direct evidence of this compound inhibiting Ras, the broad therapeutic potential of targeting this pathway makes it a plausible area for future investigation of novel naphthyridine derivatives.

Telomerase and Antimitotic Activities

Telomerase is a ribonucleoprotein that maintains telomere length, and its activation is a critical step in cellular immortalization and cancer progression. nih.gov Inhibition of telomerase is therefore a viable anticancer strategy. nih.gov The antimitotic activity of a compound, its ability to interfere with cell division, is another important mechanism for cancer treatment. rjlbpcs.comnih.gov The 1,8-naphthyridine derivative HKL-1 has been identified as an effective antimitotic agent, inducing mitotic catastrophe in leukemia cells. nih.gov This suggests that other 5-methyl-1,8-naphthyridine derivatives, including this compound, may possess similar antimitotic properties.

Antimicrobial and Antibacterial Potentials

The 1,8-naphthyridine nucleus is a well-established pharmacophore in the development of antibacterial agents. researchgate.netnih.gov While many derivatives show excellent antimicrobial properties, some, like certain sulfonamide derivatives, may not exhibit direct antibacterial action with high minimum inhibitory concentrations (MICs), but instead play a crucial role in overcoming bacterial resistance. nih.govmdpi.com For instance, a study on 2-chloro-1,8-naphthyridine-3-carbaldyhyde showed it possessed moderate activity against E. coli and high activity against S. pyogenes. nih.govmdpi.com Another derivative, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile, demonstrated strong bactericidal effects against S. aureus. nih.gov

DNA Gyrase Inhibition

A primary mechanism for the antibacterial action of many 1,8-naphthyridine derivatives is the inhibition of DNA gyrase (topoisomerase II), an essential bacterial enzyme that manages DNA topology during replication. mdpi.comnih.gov By inhibiting this enzyme, these compounds lead to uncontrolled DNA processes, ultimately causing bacterial cell death. mdpi.comresearchgate.net This mechanism is shared with the highly successful quinolone class of antibiotics, which were originally developed from the 1,8-naphthyridine prototype, nalidixic acid. nih.govresearchgate.net

Studies have shown that various 1,8-naphthyridine derivatives, including those with fluoro, cyclopropyl, and carboxylic acid substitutions, are potent inhibitors of DNA gyrase. nih.govnih.gov For example, compound 14 in one study, a 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro mdpi.comsemanticscholar.orgnaphthyridine-3-carboxylic acid derivative, was identified as a potent inhibitor of E. coli DNA gyrase. nih.gov Molecular docking studies further support that these compounds have strong interactions within the enzyme's binding pocket. nih.gov This inhibitory action is a key factor in their synergistic effects when combined with other antibiotics that share the same target. mdpi.comnih.gov

Efflux Pump Modulation (e.g., NorA, MepA)

Bacterial efflux pumps are a major cause of multidrug resistance, as they actively expel antibiotics from the cell. researchgate.netnih.gov Certain 1,8-naphthyridine derivatives have been identified as effective efflux pump inhibitors (EPIs), particularly against pumps in Staphylococcus aureus, such as NorA (a major facilitator superfamily pump) and MepA (a multidrug and toxic compound extrusion family pump). nih.govresearchgate.netmdpi.com

Specifically, 1,8-naphthyridine sulfonamides have been shown to inhibit the NorA efflux pump. nih.govmdpi.com While not possessing direct antibacterial activity themselves, these compounds can reverse antibiotic resistance by blocking the pump's ability to extrude drugs like norfloxacin (B1679917) and ethidium (B1194527) bromide. nih.govresearchgate.net In silico and in vitro fluorometric tests have confirmed that these derivatives bind to the efflux pumps, suggesting a mechanism involving hydrogen bonds and hydrophilic interactions. researchgate.net Other research has also demonstrated the potential of 1,8-naphthyridine derivatives to inhibit MepA, Tet(K), and MsrA pumps, further highlighting their role as resistance breakers. semanticscholar.orgresearchgate.net

Potentiation of Existing Antibiotics

A significant therapeutic potential of 1,8-naphthyridine derivatives lies in their ability to potentiate the activity of existing antibiotics, especially against multi-resistant bacterial strains. nih.govmdpi.com This synergistic effect is particularly evident when combined with fluoroquinolones. mdpi.comnih.gov

In one study, while the compounds 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide showed no direct antibacterial activity (MIC ≥ 1.024 µg/mL), they significantly lowered the MIC of fluoroquinolones against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govmdpi.com This suggests that the 1,8-naphthyridine derivatives interfere with bacterial resistance mechanisms, allowing the antibiotic to be effective at a much lower concentration. researchgate.net

Table 1: Potentiation of Fluoroquinolone Activity by a 1,8-Naphthyridine Derivative*
Bacterial StrainAntibioticOriginal MIC (µg/mL)MIC with Naphthyridine Derivative (µg/mL)Fold Reduction
E. coli 06Ofloxacin3248
E. coli 06Lomefloxacin1628
E. coli 06Lomefloxacin163.25
S. aureus 10Norfloxacin256644
P. aeruginosa 24Norfloxacin5121284

*Data derived from studies on 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide. mdpi.com

Antiviral Properties

The 1,8-naphthyridine scaffold is recognized as a valuable pharmacophore for the development of antiviral agents. nih.govresearchgate.net Reviews of the literature indicate that various derivatives have been synthesized and tested for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV). researchgate.netnih.gov The broad-spectrum potential of this chemical class continues to make it an attractive starting point for designing novel antiviral therapies. tandfonline.comresearchgate.net

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of 1,8-naphthyridine derivatives. nih.govtandfonline.com Research has led to the synthesis of various analogues, such as 5-amino mdpi.comresearchgate.netnih.govtriazolo[4,3-a] mdpi.comsemanticscholar.orgnaphthyridine-6-carboxamides, which have shown potent anti-inflammatory and analgesic activities in preclinical models like the carrageenan-induced paw edema test in rats. nih.govnih.gov Although structural modifications can lead to a decrease in activity compared to parent compounds, some new derivatives still exhibit significant anti-inflammatory effects. nih.gov One particularly effective compound demonstrated an 80% inhibition of edema at a low dose without causing gastrointestinal side effects. nih.gov

Activities in Neurological Disorder Models (Preclinical)

The 1,8-naphthyridine scaffold has also shown promise in preclinical models of neurological disorders, most notably Alzheimer's disease. nih.govtandfonline.comnih.gov The therapeutic strategy often involves a multi-target approach. Certain derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's. nih.gov

Furthermore, these compounds can act as modulators of voltage-dependent calcium channels (VDCC), which play a critical role in neuronal cell death and survival. nih.gov Interestingly, some derivatives that exert a small "Ca2+-promoter" effect have been shown to be cytoprotective against toxic stimuli. This suggests that a precise regulation of intracellular calcium levels, rather than a complete blockade, may be a viable neuroprotective strategy. nih.gov

Serotonin (B10506) Transporter (SERT) Inhibition

There is no specific information available in the reviewed scientific literature to suggest that this compound acts as an inhibitor of the serotonin transporter (SERT). Research on the broader family of 1,8-naphthyridine derivatives has indicated potential applications in neurological disorders, which can involve SERT, but direct studies on this specific compound are absent.

Potential for Alzheimer's Disease and Depression Research

While the 1,8-naphthyridine scaffold is recognized for its potential in the research of neurological conditions such as Alzheimer's disease and depression, there are no specific studies on this compound for these applications. bldpharm.combldpharm.com The therapeutic potential of the general class of 1,8-naphthyridine derivatives has been noted, but this cannot be directly extrapolated to this specific compound without dedicated research. bldpharm.combldpharm.com

Other Biological Activities

Investigations into a wide range of other biological activities for the general class of 1,8-naphthyridine derivatives have been reported. However, specific data for this compound in these areas are not available in the reviewed literature. The activities explored for the broader 1,8-naphthyridine class include:

Antimalarial and Antitubercular Activity : Derivatives of 1,8-naphthyridine have shown promise as antimalarial and antitubercular agents. bldpharm.combldpharm.com

Antihypertensive and Bronchodilator Activity : Certain 1,8-naphthyridine derivatives have been investigated for their potential antihypertensive and bronchodilator effects. bldpharm.com

Anticonvulsant and Antioxidant Properties : The 1,8-naphthyridine core structure has been associated with anticonvulsant and antioxidant activities in some studies. bldpharm.combldpharm.com

Gastric Antisecretory and Antiplatelet Effects : Research has pointed to gastric antisecretory and antiplatelet activities for some compounds within the 1,8-naphthyridine family. bldpharm.com

Anti-osteoporotic Potential : Some 1,8-naphthyridine derivatives have been explored for their potential in treating osteoporosis. bldpharm.com

Receptor and Enzyme Inhibition :

A2A Adenosine (B11128) Receptor Ligands and A1 Adenosine Antagonists : Specific 1,8-naphthyridine derivatives have been synthesized and found to interact with adenosine receptors.

Cannabinoid Receptor Ligands (CB2 Receptor Agonism) : The 1,8-naphthyridine scaffold has been used to develop selective ligands for the cannabinoid CB2 receptor, with some acting as agonists.

Antihistaminic Activity : Derivatives have been evaluated as H1-receptor antagonists.

HIV-1 Integrase Inhibition : Certain 1,8-naphthyridine analogs are known to be potent inhibitors of HIV-1 integrase.

Diuretic Activity : Some 2,3-disubstituted 1,8-naphthyridines have been assessed for diuretic properties.

It is crucial to reiterate that these findings pertain to the general class of 1,8-naphthyridine derivatives and not specifically to this compound. The specific biological profile of this compound remains uncharacterized in the available scientific literature.

Data Tables

No specific data for "this compound" is available to be presented in tabular format.

Structure Activity Relationship Sar Studies of 2 Chloro 5 Methyl 1,8 Naphthyridine Derivatives

Impact of Chloro Substitution on Biological Activity

The presence of a chlorine atom at the C-2 position of the 1,8-naphthyridine (B1210474) ring is a critical determinant of its biological activity. This substitution can significantly modulate the compound's properties, often enhancing its therapeutic potential. For instance, the introduction of a chlorine atom can lead to improved intrinsic biological activity.

The 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) scaffold serves as a versatile precursor for the synthesis of various derivatives with potential antimicrobial and other biological activities. tsijournals.com The chloro group in these derivatives is not merely a passive component but an active participant in the molecule's interaction with biological targets. For example, in the synthesis of chalcones from 2-chloro-3-formyl-1,8-naphthyridine, the resulting compounds have demonstrated moderate activity against both gram-positive and gram-negative bacteria. researchgate.net

Furthermore, studies on other halogenated 1,8-naphthyridine derivatives have highlighted the importance of the halogen substituent. For instance, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance antibacterial activity in a series of 7-methyl-1,8-naphthyridinone derivatives. mdpi.com While not a direct analysis of the 2-chloro substitution, this finding underscores the general principle that halogenation can positively influence the biological activity of 1,8-naphthyridines.

The chloro group can also influence the reactivity of the naphthyridine ring, providing a handle for further chemical modifications. The transformation of 2-chloro-1,8-naphthyridine-3-carbaldehydes into various functionalized derivatives demonstrates the synthetic utility of the chloro-substituent in creating diverse chemical libraries for biological screening. tsijournals.com

Influence of Methyl Substitution on Biological Activity

The methyl group at the C-5 position of the 1,8-naphthyridine ring also plays a significant role in defining the pharmacological profile of the molecule. While the electronic effect of a methyl group is less pronounced than that of a chloro group, its steric bulk and lipophilicity can have a substantial impact on how the molecule interacts with its biological target.

In a study of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C-3 position, several compounds exhibited significant anticancer activity against human breast cancer cell lines (MCF7). researchgate.net This suggests that the presence of a methyl group at the C-7 position, which is structurally related to the C-5 position in terms of its location on the pyridine (B92270) ring not fused to the benzene (B151609) ring in quinoline (B57606) analogs, contributes favorably to the cytotoxic properties of these compounds.

Nalidixic acid, a foundational antibacterial agent in the 1,8-naphthyridine class, features a methyl group at the C-7 position (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid). mdpi.com This historical example highlights the early recognition of the importance of methyl substitution for antibacterial activity.

The influence of the methyl group is often considered in concert with other substituents. The interplay between the methyl group and other functionalities on the naphthyridine ring can lead to synergistic effects on biological activity.

Effects of Substitutions at Other Positions (e.g., C-3, C-7) on Activity Profiles

Modifications at other positions of the 1,8-naphthyridine scaffold, such as C-3 and C-7, have been extensively explored to optimize the biological activity of this class of compounds. These substitutions can dramatically alter the potency, selectivity, and pharmacokinetic properties of the derivatives.

Substitutions at the C-3 Position:

The C-3 position has been a frequent site for modification, often leading to compounds with potent anticancer and anti-inflammatory activities. For instance, a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives demonstrated significant cytotoxicity against various cancer cell lines. nih.gov Specifically, compounds with certain substitutions on the carboxamide moiety at C-3 showed high cytotoxic potential. nih.gov

Furthermore, C-3 carboxamide derivatives of 1,8-naphthyridine have been shown to possess not only broad-spectrum cytotoxicity but also specificity for tumor cells over normal cells. tandfonline.com The nature of the substituent on the carboxamide, including amino acid derivatives, cycloalkyl, aryl, and heteroaryl groups, plays a crucial role in determining the anticancer activity. tandfonline.com

The synthesis of chalcones and iodo-chalcones from 2-chloro-3-formyl-1,8-naphthyridine highlights the importance of the C-3 formyl group as a versatile handle for creating derivatives with antibacterial properties. researchgate.net

Substitutions at the C-7 Position:

The C-7 position is another critical site for substitution that can significantly influence the biological activity of 1,8-naphthyridine derivatives. For quinoline and naphthyridine derivatives with antitumor activity, an aminopyrrolidine functionality at the C-7 position was found to be essential for eliciting cytotoxicity. nih.gov

The following table summarizes the impact of substitutions at the C-3 and C-7 positions on the biological activity of 1,8-naphthyridine derivatives based on various studies.

Position of SubstitutionType of SubstituentObserved Biological Activity
C-3Carboxamide derivativesAnticancer, Anti-inflammatory nih.govtandfonline.com
C-3Formyl-derived chalconesAntibacterial researchgate.net
C-7AminopyrrolidineAntitumor nih.gov
C-73-amino-2-methyl-1-azetidinylAntibacterial mdpi.com
C-7MethylAntibacterial mdpi.com

Positional Isomerism and Pharmacological Effects

The arrangement of nitrogen atoms within the bicyclic naphthyridine structure gives rise to several isomers, including 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines. nih.gov Among these, the 1,8-naphthyridine scaffold has been the most extensively studied due to its proven biological activities. nih.gov The specific positioning of the nitrogen atoms has a profound impact on the electronic distribution, physicochemical properties, and ultimately, the pharmacological effects of the resulting derivatives.

The 1,8-naphthyridine framework is a key component in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor effects. ekb.eg The unique spatial arrangement of the nitrogen atoms in the 1,8-isomer allows for specific interactions with biological targets, such as DNA gyrase, which is a key enzyme in bacterial replication. mdpi.com

For instance, the substitution pattern on the 1,5-naphthyridine (B1222797) isomer has also been investigated, with chloro-substituted derivatives serving as important intermediates for further functionalization. nih.gov However, the wealth of data on the biological activities of 1,8-naphthyridines points to this isomer as a privileged scaffold in medicinal chemistry.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation and Dust Control : Avoid inhalation of vapors or dust; use fume hoods and closed systems .
  • Spill Management : Immediate cleanup with inert absorbents to prevent environmental contamination .

How can computational methods guide the design of 1,8-naphthyridine derivatives with enhanced bioactivity?

Q. Advanced

  • Bioavailability Radar Graphs : Assess drug-likeness properties (e.g., solubility, polarity) to prioritize derivatives with optimal pharmacokinetics .
  • Molecular Docking : Predict binding affinities to targets like CTG/CTG DNA triplexes or MAO-B enzymes using heterodimer models (e.g., 2-amino-1,8-naphthyridine interactions) .
  • In Silico SAR Analysis : Correlate substituent effects (e.g., chloro, methyl) with antibacterial or antitumor activity using QSAR models .

How to resolve contradictions in reported bioactivity data for structurally similar 1,8-naphthyridine derivatives?

Q. Advanced

  • Assay Standardization : Compare experimental conditions (e.g., cell lines, concentrations, incubation times) across studies .
  • Purity Validation : Use HPLC or NMR to confirm compound integrity, as impurities may skew results .
  • Structural Nuances : Analyze minor differences (e.g., substitution position, stereochemistry) using crystallography or DFT calculations .

What strategies optimize reaction yields in the synthesis of halogenated 1,8-naphthyridines under mild conditions?

Q. Advanced

  • Catalyst Optimization : Piperidine in ethanol improves selectivity for Knoevenagel condensations, achieving >90% yields .
  • Stepwise Monitoring : TLC tracking ensures complete conversion of intermediates (e.g., 2,7-diethyl-1,2-dihydro intermediates) .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity in lithiation steps .

How does the planarity of the 1,8-naphthyridine core influence its intermolecular interactions in crystal packing?

Advanced
The near-planar structure (dihedral angle <5°) facilitates π-π stacking between aromatic rings, stabilizing crystal lattices. For example, in 2-chloro-7-methyl-12-phenyldibenzo[b,g][1,8]naphthyridin-11(6H)-one, π-π interactions between naphthyridine and phenyl rings dominate packing, with van der Waals forces contributing to layered arrangements .

What role do substituents play in modulating the solubility and reactivity of this compound?

Q. Basic

  • Chloro Groups : Increase electrophilicity at C2, enabling nucleophilic substitution reactions (e.g., amination or hydroxylation) .
  • Methyl Groups : Enhance solubility in non-polar solvents via steric shielding while reducing aggregation in aqueous media .
  • Hybrid Substituents : Combining electron-withdrawing (Cl) and electron-donating (Me) groups balances reactivity for targeted functionalization .

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